molecular formula C18H17BrO3 B6337422 3-(4-Bromophenyl)-4'-carboethoxypropiophenone;  97% CAS No. 898761-16-5

3-(4-Bromophenyl)-4'-carboethoxypropiophenone; 97%

Cat. No. B6337422
CAS RN: 898761-16-5
M. Wt: 361.2 g/mol
InChI Key: IDFLSRJQYOUNKK-UHFFFAOYSA-N
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Description

“3-(4-Bromophenyl)-4’-carboethoxypropiophenone” is an organic compound that contains a bromophenyl group and a carboethoxypropiophenone group. The bromophenyl group consists of a phenyl ring (a six-membered aromatic ring) with a bromine atom attached. The carboethoxypropiophenone group is a type of ketone, which is an organic compound containing a carbonyl group (C=O) bonded to two other atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromophenyl and carboethoxypropiophenone groups. The bromine atom in the bromophenyl group would be expected to significantly influence the compound’s physical and chemical properties due to its size and electronegativity .


Chemical Reactions Analysis

The bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction, leading to the formation of various derivatives. The carbonyl group in the carboethoxypropiophenone part could undergo typical reactions of ketones, such as reduction to form an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point compared to similar compounds without a halogen atom .

Scientific Research Applications

Anticancer Properties

Bromophenol derivatives have been identified to exhibit significant anticancer activities. For instance, a novel bromophenol derivative, BOS-102, showed potent anticancer activities on human lung cancer cell lines. It was found to block cell proliferation in human A549 lung cancer cells, induce G0/G1 cell cycle arrest, and apoptosis via ROS-mediated mechanisms, deactivating the PI3K/Akt pathway and activating the MAPK signaling pathway (Guo et al., 2018).

Antioxidant Activity

Bromophenols isolated from the red algae, Vertebrata lanosa, demonstrated potent antioxidant effects, outperforming well-known antioxidants like luteolin and quercetin in cellular assays. These findings underscore the potential of bromophenols as natural antioxidants with applications in food preservation and health promotion (Olsen et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Bromophenol derivatives incorporating cyclopropane moieties have been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, a target for treating conditions like glaucoma, epilepsy, and osteoporosis. These derivatives exhibited excellent inhibitory effects, suggesting their potential as therapeutic agents (Boztaş et al., 2015).

Novel Synthetic Approaches and Biological Evaluations

Research has also focused on synthesizing and evaluating the biological activities of methylated and acetylated derivatives of natural bromophenols. These derivatives showed significant antioxidant and anticancer potential on cellular levels, providing a basis for further investigation into their therapeutic applications (Dong et al., 2022).

Safety and Hazards

As with any chemical compound, handling “3-(4-Bromophenyl)-4’-carboethoxypropiophenone” would require appropriate safety precautions. The specific safety and hazard information would depend on the compound’s physical and chemical properties, which are not available in the current resources .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. It would also be interesting to investigate its potential biological activities and applications .

properties

IUPAC Name

ethyl 4-[3-(4-bromophenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO3/c1-2-22-18(21)15-8-6-14(7-9-15)17(20)12-5-13-3-10-16(19)11-4-13/h3-4,6-11H,2,5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFLSRJQYOUNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241811
Record name Ethyl 4-[3-(4-bromophenyl)-1-oxopropyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898761-16-5
Record name Ethyl 4-[3-(4-bromophenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[3-(4-bromophenyl)-1-oxopropyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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